4-{4-[(Propan-2-yl)oxy]phenoxy}aniline
Description
4-{4-[(Propan-2-yl)oxy]phenoxy}aniline is a substituted aniline derivative featuring a biphenylether scaffold with an isopropyloxy group at the para-position of the distal phenyl ring and an amino group at the para-position of the proximal phenyl ring. Its molecular formula is C₁₅H₁₇NO₂, with a calculated molecular weight of 243.30 g/mol. This compound is structurally characterized by two ether linkages, which confer rigidity and influence its electronic properties.
Properties
CAS No. |
51690-66-5 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-(4-propan-2-yloxyphenoxy)aniline |
InChI |
InChI=1S/C15H17NO2/c1-11(2)17-13-7-9-15(10-8-13)18-14-5-3-12(16)4-6-14/h3-11H,16H2,1-2H3 |
InChI Key |
YEWZFJMTGZWDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- typically involves the reaction of 4-nitrophenol with isopropyl bromide to form 4-(1-methylethoxy)phenol. This intermediate is then reacted with 4-fluoronitrobenzene under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) .
Chemical Reactions Analysis
Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: It can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding aniline derivative.
Scientific Research Applications
Materials Science
Thermal Stability and Flame Retardancy
4-{4-[(Propan-2-yl)oxy]phenoxy}aniline is utilized in the formulation of plastics, adhesives, and coatings. Its incorporation improves thermal stability and flame retardancy of these materials, making them suitable for applications where heat resistance is critical. Recent studies indicate that compounds with similar structural motifs enhance the performance characteristics of polymeric materials, leading to their adoption in high-temperature environments .
Polymer Blends
The compound is also explored in creating polymer blends that exhibit enhanced mechanical properties. By modifying the polymer matrix with 4-{4-[(Propan-2-yl)oxy]phenoxy}aniline, researchers have achieved significant improvements in tensile strength and elasticity, which are essential for applications in automotive and aerospace industries .
Pharmaceutical Applications
Drug Development
In pharmaceutical research, 4-{4-[(Propan-2-yl)oxy]phenoxy}aniline has been investigated for its potential as a drug candidate. Its unique structural features allow it to interact with biological targets effectively. Preliminary studies suggest its efficacy in inhibiting specific enzymes involved in disease pathways, making it a candidate for further development in therapeutic applications .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds related to 4-{4-[(Propan-2-yl)oxy]phenoxy}aniline. Investigations into its derivatives have shown promising results against various bacterial strains, indicating potential uses in developing new antibacterial agents to combat resistant pathogens .
Organic Synthesis
Synthesis of Aryloxy Phenols
The compound serves as a precursor in the synthesis of aryloxy phenols through various organic reactions. Its ability to undergo substitution reactions allows for the formation of more complex molecules that are valuable in synthetic organic chemistry. Studies have demonstrated efficient methodologies for synthesizing derivatives with enhanced biological activity using 4-{4-[(Propan-2-yl)oxy]phenoxy}aniline as a starting material .
Catalytic Applications
In catalytic processes, derivatives of this compound have been utilized as ligands or catalysts in metal-catalyzed reactions. Their role in facilitating reactions such as cross-coupling and hydroboration has been documented, showcasing their importance in advancing synthetic methodologies within organic chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
4-(Prop-2-ynyloxy)aniline
- Molecular Formula: C₉H₉NO
- Molecular Weight : 147.18 g/mol
- Key Features : Replaces the isopropyloxy group with a propargyloxy (prop-2-ynyloxy) moiety. The terminal alkyne group enables participation in click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation and polymer cross-linking .
- Applications : Used in synthesizing advanced materials and bioactive molecules.
4-[(Propan-2-yloxy)methyl]aniline
- Molecular Formula: C₁₀H₁₅NO
- Molecular Weight : 165.23 g/mol
- Key Features: Contains an isopropyloxy-methyl substituent on the aniline ring.
2-Chloro-4-(propan-2-yloxy)aniline
- Molecular Formula: C₉H₁₂ClNO
- Molecular Weight : 185.65 g/mol
- Key Features : Introduces a chlorine atom at the ortho position of the aniline ring. The electron-withdrawing Cl substituent enhances electrophilic substitution resistance but may reduce nucleophilic amine reactivity .
- Applications: Potential precursor in agrochemicals or pharmaceuticals.
2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline
- Molecular Formula: C₁₅H₁₆FNO
- Molecular Weight : 245.29 g/mol
- Key Features : Fluorine substituent at the ortho position modifies electronic properties (e.g., increased lipophilicity and metabolic stability). Structurally analogous to the target compound but with altered substitution patterns .
- Applications : Likely explored in drug discovery for fluorine’s bioavailability-enhancing effects.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)
- Molecular Formula : C₂₇H₂₆N₂O₂
- Molecular Weight : 410.52 g/mol
- Key Features: Dimeric structure with two 4-aminophenoxy groups linked via a propane bridge. This diamine is critical in synthesizing high-performance polyimides for aerospace and electronics due to its thermal stability and mechanical strength .
- Applications: Key monomer in heat-resistant polymers and covalent organic frameworks (COFs).
4-[(3-Phenylpropoxy)methyl]aniline
- Molecular Formula: C₁₆H₁₉NO
- Molecular Weight : 241.33 g/mol
- Key Features : A phenylpropoxymethyl substituent introduces a bulky aromatic side chain, increasing hydrophobicity. This modification could enhance membrane permeability in drug design .
- Applications : Research applications in medicinal chemistry.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| 4-{4-[(Propan-2-yl)oxy]phenoxy}aniline | C₁₅H₁₇NO₂ | 243.30 | Biphenylether, isopropyloxy | Polymer/pharmaceutical intermediate |
| 4-(Prop-2-ynyloxy)aniline | C₉H₉NO | 147.18 | Propargyloxy | Click chemistry, bioconjugation |
| 2-Chloro-4-(propan-2-yloxy)aniline | C₉H₁₂ClNO | 185.65 | Chloro, isopropyloxy | Agrochemical precursors |
| BAPP | C₂₇H₂₆N₂O₂ | 410.52 | Diamine, propane bridge | Polyimides, COFs |
| 4-[(3-Phenylpropoxy)methyl]aniline | C₁₆H₁₉NO | 241.33 | Phenylpropoxymethyl | Drug discovery |
Research Findings and Industrial Relevance
Biological Activity
4-{4-[(Propan-2-yl)oxy]phenoxy}aniline, also known as Benzenamine, 4-[4-(1-methylethoxy)phenoxy]-, is a compound that has garnered interest in various biological and medicinal research fields. Its potential therapeutic properties, particularly in anti-inflammatory and anticancer activities, make it a significant subject of study.
This compound is characterized by its unique structure, which includes a phenoxy group and an isopropyl ether moiety. This structural arrangement contributes to its biological activity, influencing its interaction with various molecular targets.
The biological activity of 4-{4-[(Propan-2-yl)oxy]phenoxy}aniline primarily stems from its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate receptor activity, acting either as an agonist or antagonist, which influences cellular signaling pathways.
Biological Activity Overview
The compound has been studied for several key biological activities:
- Enzyme Inhibition : It has shown potential in inhibiting various enzymes involved in cellular processes.
- Anti-inflammatory Properties : Research indicates that it may reduce inflammation through modulation of inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Case Studies and Experimental Data
A review of the literature reveals several studies exploring the biological effects of 4-{4-[(Propan-2-yl)oxy]phenoxy}aniline:
- In Vitro Studies : Various cell lines have been utilized to assess the cytotoxic effects of this compound. For instance, it demonstrated significant growth inhibition in human cancer cell lines, with IC50 values indicating effective antiproliferative activity (Table 1).
- Mechanistic Studies : Investigations into the mechanism revealed that the compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis, thereby affecting cancer cell viability .
Comparative Analysis
The compound's activity was compared against other known inhibitors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
